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Compound of Interest

Compound Name: G-5555

Cat. No.: B607583

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the kinase selectivity profile of G-5555, a
potent and selective inhibitor of Group | p21-activated kinases (PAKs). The information
presented herein is intended to support research and drug development efforts by providing
detailed data on its target engagement, off-target activities, and the methodologies used for its
characterization.

Introduction

G-5555 is a high-affinity, orally bioavailable small molecule inhibitor targeting Group | PAKs,
which include PAK1, PAK2, and PAK3.[1][2] These kinases are critical nodes in signaling
pathways that regulate cell proliferation, survival, and motility, making them attractive targets in
oncology. G-5555 was developed to improve upon earlier compounds by optimizing for
potency, selectivity, and pharmacokinetic properties, including reduced hERG channel activity.
[3] This guide summarizes the key quantitative data, experimental protocols, and relevant
signaling pathways associated with G-5555.

Quantitative Kinase Selectivity Profile

G-5555 demonstrates high potency for its primary target, PAK1, with a dissociation constant
(Ki) of 3.7 nM.[4][5] Its selectivity was rigorously assessed against a large panel of kinases,
revealing a highly selective profile.
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Table 1: Inhibitory Activity of G-5555 against Primary
Targets and Key Off-Targets

Inhibition Constant

Target Kinase . IC50 Notes
(Ki)

PAK1 3.7 nM[1][4][5] Primary Target
Group | PAK Family

PAK2 11 nM[1][4][5] 11 nM[4]
Member
Group | PAK Family

PAK3 Member; inhibited
>70% at 0.1 uM[3]

SIK2 9 nM[4] Off-Target

KHS1 10 nM[4] Off-Target

MST4 20 nM[4] Off-Target

YSK1 34 nM[4] Off-Target

MST3 43 nM[4] Off-Target

Lck 52 nM[4] Off-Target
Functional cellular
assay measuring

PMEK (Cellular) 69 nM[2]

downstream target

inhibition

hERG Channel

>10 uM[4][5]

Negligible activity,
indicating low risk of

cardiac toxicity

Kinome-wide Selectivity Screening

In a broad screening panel of 235 kinases, G-5555 was tested at a concentration of 0.1 uM. It

demonstrated excellent selectivity, inhibiting only eight kinases other than PAK1 by more than

70% at this concentration.[3][4] This focused activity highlights its specificity for the intended

targets with minimal off-target engagement at effective concentrations.
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Experimental Protocols

The characterization of G-5555 involved a series of biochemical and cell-based assays to
determine its potency, selectivity, and functional effects.

Biochemical Kinase Inhibition Assay

o Objective: To determine the direct inhibitory activity of G-5555 against purified kinases.

o Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was utilized.

[6]

o Components: The assay mixture contained the purified kinase target (e.g., PAK1), a FRET
peptide substrate (Ser/Thrl19) labeled with Coumarin and Fluorescein, and ATP.[6]

o Procedure: G-5555 at varying concentrations was incubated with the kinase and
substrate. The reaction was initiated by the addition of ATP.

o Detection: Kinase activity leads to phosphorylation of the peptide substrate, causing a
conformational change that disrupts FRET. The resulting change in the fluorescence signal
was measured to quantify the rate of phosphorylation.

o Analysis: IC50 values were calculated by plotting the percentage of enzyme inhibition
against the logarithm of the inhibitor concentration. Ki values were subsequently
determined from these measurements.

Cellular Target Engagement Assay (PMEK Assay)

o Objective: To confirm that G-5555 can engage and inhibit PAK1/2 in a cellular context by
measuring the phosphorylation of a known downstream substrate.

» Methodology: The assay measured the inhibition of phosphorylation of MEK1 at serine 298
(S298), a direct substrate of PAK1/2.[3][5]

o Cell Line: EBC-1, a non-small cell lung cancer cell line, was used for this assay.[3]

o Procedure: EBC-1 cells were treated with various concentrations of G-5555 for a specified
duration.
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o Detection: Following treatment, cell lysates were prepared, and the levels of
phosphorylated MEK1 (pMEK S298) and total MEK1 were quantified using a sensitive
immunoassay, such as ELISA or Western Blot.

o Analysis: The ratio of pMEK to total MEK was calculated, and the IC50 value was
determined by plotting the percentage of inhibition of MEK1 phosphorylation against the
G-5555 concentration.

hERG Channel Activity Assay

¢ Objective: To assess the potential for off-target effects on the hERG potassium channel,
which is associated with cardiac arrhythmia.

* Methodology: A patch-clamp electrophysiology assay was performed.[4][5]

o System: Whole-cell patch-clamp recordings were performed on cells stably expressing the
hERG channel.

o Procedure: Cells were exposed to G-5555 at a high concentration (e.g., 10 uM).

o Detection: The hERG channel current was measured before and after the application of

the compound.

o Analysis: The percentage of inhibition of the hERG current was calculated to determine
the IC50, which for G-5555 was found to be greater than 10 pM, indicating a low risk of
this off-target effect.[4][5]

Signaling Pathway and Mechanism of Action

G-5555 functions as an ATP-competitive inhibitor of Group | PAKs. These kinases are activated
by small GTPases, Racl and Cdc42, and act as key effectors in multiple signaling cascades.
One well-characterized downstream substrate of PAK1 is MEK1, a component of the
MAPK/ERK pathway. By inhibiting PAK1, G-5555 prevents the phosphorylation of MEK1 at
S298, thereby modulating downstream signaling involved in cell growth and survival.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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